molecular formula C26H22ClN3O4 B242033 3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

Cat. No.: B242033
M. Wt: 475.9 g/mol
InChI Key: ZAIREHRJGHGEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide is a chemical compound that has gained significant attention in recent years due to its promising applications in scientific research. This compound is commonly referred to as "Compound X" in the scientific community. In

Scientific Research Applications

Compound X has shown promising applications in scientific research, particularly in the field of cancer research. Studies have shown that Compound X has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. Additionally, Compound X has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cancer cell signaling pathways.

Mechanism of Action

The mechanism of action of Compound X involves its ability to bind to specific proteins in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis. Compound X has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
Compound X has been shown to have a wide range of biochemical and physiological effects. Studies have shown that Compound X can induce apoptosis in cancer cells, inhibit cancer cell growth and proliferation, and reduce the expression of specific proteins involved in cancer cell signaling pathways. Additionally, Compound X has been shown to have anti-inflammatory properties and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound X for lab experiments is its potent anti-cancer properties. Compound X has been shown to have a high selectivity for cancer cells, making it a promising candidate for cancer treatment. Additionally, Compound X has been shown to have a low toxicity profile, making it a safe option for use in lab experiments. However, one of the limitations of Compound X is its high cost of synthesis, which can limit its availability for use in lab experiments.

Future Directions

There are several future directions for the research and development of Compound X. One potential direction is the investigation of its potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its effects on various signaling pathways in cancer cells. Furthermore, the development of more cost-effective synthesis methods for Compound X could increase its availability for use in lab experiments and clinical trials.

Synthesis Methods

The synthesis of Compound X involves a series of complex chemical reactions. The first step involves the synthesis of 3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-carboxylic acid. This is achieved by reacting 4-chlorobenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions involving various reagents and solvents to obtain the final product, Compound X.

Properties

Molecular Formula

C26H22ClN3O4

Molecular Weight

475.9 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C26H22ClN3O4/c1-15-19(6-7-25(31)29-9-8-18-12-28-14-30-18)26(32)34-24-11-23-21(10-20(15)24)22(13-33-23)16-2-4-17(27)5-3-16/h2-5,10-14H,6-9H2,1H3,(H,28,30)(H,29,31)

InChI Key

ZAIREHRJGHGEGU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C(=C2)OC=C3C4=CC=C(C=C4)Cl)CCC(=O)NCCC5=CN=CN5

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CCC(=O)NCCC5=CN=CN5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.